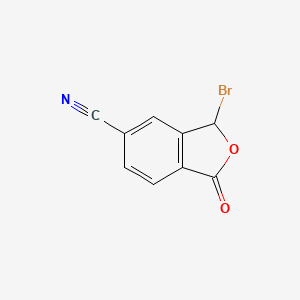

5-Isobenzofurancarbonitrile, 3-bromo-1,3-dihydro-1-oxo-

説明

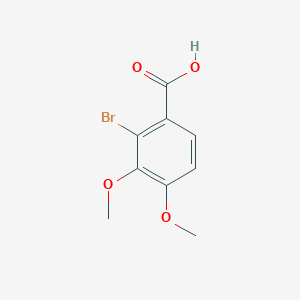

The compound "5-Isobenzofurancarbonitrile, 3-bromo-1,3-dihydro-1-oxo-" is a derivative of isobenzofuran, which is a structural motif found in various chemical compounds with potential biological activities. The presence of a bromo substituent and a carbonitrile group in the molecule suggests that it could be a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of related isobenzofuran derivatives has been reported in the literature. For instance, a TBAB-mediated brominative 5-exo-dig oxy-cyclization of 2-alkynylbenzamide has been described for the synthesis of isobenzofuran-1-imines and isobenzofuran derivatives . Additionally, a direct synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective 5-exo-dig bromocyclization has been developed, which proceeds smoothly with a broad substrate scope . These methods could potentially be adapted for the synthesis of "5-Isobenzofurancarbonitrile, 3-bromo-1,3-dihydro-1-oxo-".

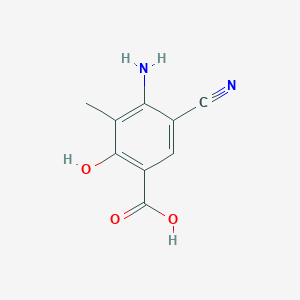

Molecular Structure Analysis

The molecular structure of isobenzofuran derivatives can be complex, and X-ray crystallographic analysis is often used to confirm the structures of newly synthesized compounds . The presence of a bromo group in the molecule could facilitate further functionalization through cross-coupling reactions, as bromine is a good leaving group in such transformations.

Chemical Reactions Analysis

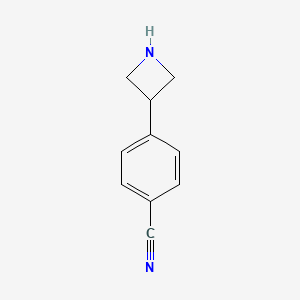

Isobenzofuran derivatives can undergo various chemical reactions. For example, the bromo derivatives synthesized from 5-amino-1,2,6,7-tetrahydrobenzo[f]furo[2,3-c]isoquinolines can react with aliphatic cyclic amines to produce amino derivatives . Furthermore, the 3-(bromomethylene)isobenzofuran-1(3H)-ones can be further elaborated via palladium-catalyzed cross-coupling reactions or converted to other heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of "5-Isobenzofurancarbonitrile, 3-bromo-1,3-dihydro-1-oxo-" would likely be influenced by the bromo and carbonitrile functional groups. These groups can affect the compound's reactivity, boiling point, solubility, and stability. The bromo group, in particular, can make the compound more reactive in electrophilic substitution reactions, while the carbonitrile group can confer polarity and potentially improve solubility in polar solvents.

Relevant Case Studies

While specific case studies on "5-Isobenzofurancarbonitrile, 3-bromo-1,3-dihydro-1-oxo-" were not found, related compounds have been evaluated for biological activities. For instance, some derivatives have been investigated for their bronchodilator activity and effects on lipoprotein lipase mRNA expression . Additionally, certain isobenzofuran derivatives have been studied for their ability to interfere with microbial communication and biofilm formation by Staphylococcus epidermidis . These studies highlight the potential applications of isobenzofuran derivatives in medicinal chemistry and as tools for biological research.

科学的研究の応用

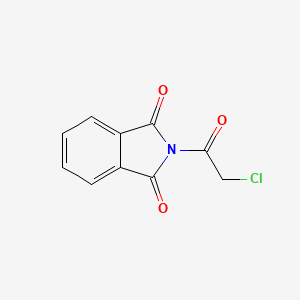

Synthesis and Reactivity

Palladium-Catalyzed Synthesis : 5-Isobenzofurancarbonitrile derivatives have been synthesized through palladium-catalyzed reactions. For instance, the synthesis of 3-oxo-1,3-dihydro-1-isobenzofuranyl alkanoates from 2-bromobenzaldehyde and carboxylic acids has been achieved in high yields (Cho et al., 2000).

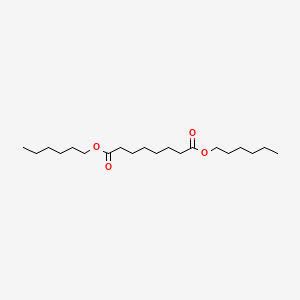

Dihydrofuran Carbonitrile Derivatives : The synthesis and analysis of dihydrofuran carbonitrile derivatives, including bromo-methyl derivatives, have been explored. These compounds have shown a coordinated compliance of chloro-methyl and bromo-methyl exchange rules (Swamy et al., 2020).

Chemical Transformations

Tetrahydrobenzo[f]isoquinolines Synthesis : 5-Isobenzofurancarbonitrile derivatives have been used in the synthesis of complex organic compounds, such as tetrahydrobenzo[f]isoquinolines, through base-catalyzed ring transformation processes (Pratap et al., 2007).

Photoreactivity Studies : Studies have been conducted on the photochemistry of substituted 4-halogenophenols, including compounds like 5-chloro-2-hydroxybenzonitrile, to understand their reactivity under specific conditions (Bonnichon et al., 1999).

Synthesis of Novel Compounds

Synthesis of N-heterocyclic Compounds : The compound has been utilized in the synthesis of N-heterocyclic compounds like 5-amino-1,2,6,7-tetrahydrobenzo[f]furo[2,3-c]isoquinolines, which have potential applications in pharmacology (Okuda et al., 2010).

Unusual Photorearrangements : The compound has been involved in unusual photorearrangement processes, leading to the synthesis of unique chemical structures, such as 3,7-dioxo-3H-1,3a-ethano-isobenzofuran-9-carbonitriles (Pfoertner et al., 1993).

Safety and Hazards

特性

IUPAC Name |

3-bromo-1-oxo-3H-2-benzofuran-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrNO2/c10-8-7-3-5(4-11)1-2-6(7)9(12)13-8/h1-3,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRRHCPEMYNHOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(OC2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30526329 | |

| Record name | 3-Bromo-1-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30526329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Isobenzofurancarbonitrile, 3-bromo-1,3-dihydro-1-oxo- | |

CAS RN |

82104-75-4 | |

| Record name | 3-Bromo-1,3-dihydro-1-oxo-5-isobenzofurancarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82104-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30526329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-Dimethyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3033018.png)

![Tert-butyl 6-fluoro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B3033026.png)

![2-[4-(Dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3033031.png)

![2-{[(3-Chlorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B3033032.png)

![1-[3-[(Dimethylamino)methyl]-4-hydroxyphenyl]ethanone](/img/structure/B3033036.png)